Product packaging for Locoid C(Cat. No.:CAS No. 135467-84-4)

Locoid C

Cat. No.: B1675005
CAS No.: 135467-84-4
M. Wt: 660.6 g/mol
InChI Key: MAFGBWPMBVXVNI-PVHZEMNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrocortisone butyrate, often referenced by its brand name Locoid C, is a synthetic non-fluorinated corticosteroid ester. As a topical corticosteroid, its primary research applications are centered on its potent anti-inflammatory and anti-pruritic properties. Studies into its mechanism of action indicate it shares the common profile of topical corticosteroids, though its specific pathway is complex and not fully delineated. Research suggests it induces the lipocortins, which inhibit phospholipase A2, thereby controlling the release of inflammatory precursors. Its research value is significant in dermatological and pharmacological models, particularly for investigating the effects of mid-potency corticosteroids on skin inflammation, immune response, and the hypothalamic-pituitary-adrenal (HPA) axis following dermal application. Hydrocortisone butyrate is chemically defined as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate, with a molecular formula of C25H36O6 and a molecular weight of 432.54 . The compound has a CAS registry number of 13609-67-1 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43Cl2NO7 B1675005 Locoid C CAS No. 135467-84-4

Properties

CAS No.

135467-84-4

Molecular Formula

C35H43Cl2NO7

Molecular Weight

660.6 g/mol

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1

InChI Key

MAFGBWPMBVXVNI-PVHZEMNUSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Locoid C; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for Hydrocortisone (B1673445) 17-Butyrate

Several chemical routes have been explored for the synthesis of hydrocortisone 17-butyrate. A common strategy involves starting from hydrocortisone acetate (B1210297) and performing selective acylation followed by hydrolysis.

Esterification reactions are central to the synthesis of hydrocortisone 17-butyrate. These reactions involve the formation of an ester linkage between a carboxylic acid (butyric acid or a derivative) and a hydroxyl group on the hydrocortisone structure.

One approach utilizes hydrocortisone acetate as a starting material. Acylation of hydrocortisone acetate with butyryl chloride in an organic solvent under specific catalytic conditions is a reported method for obtaining hydrocortisone 17α-butyrate-21-acetate. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or pyridinium (B92312) tribromide hydrohalogenic acid salt can be used. The reaction is typically carried out at controlled temperatures, often between 0-10°C. patsnap.comgoogle.comgoogle.com

For example, one method describes reacting 1 mmol of hydrocortisone acetate in dichloromethane (B109758) with triethylamine (B128534) and DMAP at 0-5°C, followed by the slow addition of butyryl chloride. The mixture is then stirred, and the reaction is quenched by adjusting the pH to below 5 with hydrochloric acid. patsnap.com

Following the acylation to form hydrocortisone 17α-butyrate-21-acetate, a selective hydrolysis step is required to remove the acetate group at the C-21 position while retaining the butyrate (B1204436) ester at C-17. This selective hydrolysis is often carried out using an inorganic base in an organic solvent medium. google.comgoogle.com

Purification steps, such as washing with water, extraction with organic solvents (e.g., dichloromethane), concentration, and recrystallization (e.g., from methanol), are employed to isolate the desired hydrocortisone 17α-butyrate product and remove impurities. patsnap.com

Achieving regioselectivity, specifically esterification at the C-17 hydroxyl group over the C-11 and C-21 hydroxyl groups, is a significant challenge in glucocorticoid synthesis. The presence of a β-acetone side chain and an α-hydroxyl group at the C-17 position of pregnane (B1235032) compounds creates steric hindrance, making direct esterification of the 17α-hydroxyl group difficult, especially when an ester group is already present at the C-21 position. google.comgoogle.com

Methods have been developed to enhance the selective esterification at the 17α-position. One strategy involves the use of specific catalysts and post-treatment methods during the reaction of hydrocortisone 21-acetate with butyryl chloride to favor the highly selective esterification of the 17α-hydroxyl group. google.comgoogle.com Additionally, the instability of potential byproducts, such as the 11β-butyric ester, under acidic conditions used in post-reaction processing can contribute to improved selectivity by hydrolyzing these unwanted esters. google.comgoogle.com

Enzymatic methods using lipases have also been explored for the regioselective preparation of fatty acid esters of hydrocortisone, demonstrating high regioselectivity for the hydroxyl group at the C-21 position in some cases. conicet.gov.ar

Optimization of the synthesis process aims to maximize the yield and purity of hydrocortisone 17-butyrate. This involves controlling reaction parameters such as temperature, reaction time, solvent choice, and catalyst concentration. patsnap.comgoogle.comgoogle.com

Controlling the reaction temperature, for instance, between 0-10°C during the acylation step, is important. google.comgoogle.com Adjusting the pH after the acylation reaction to below 5 is also crucial for facilitating the subsequent steps and improving selectivity by hydrolyzing unstable byproducts. google.comgoogle.com Recrystallization is a key purification technique used to obtain the hydrocortisone 17α-butyrate-21-acetate intermediate in higher purity, which in turn impacts the final product yield. patsnap.com

While specific detailed data tables on yield enhancement strategies were not extensively found, the reported examples of synthetic procedures provide insights into typical yields obtained for the intermediate (e.g., 0.86 mmol or 0.9 mmol of hydrocortisone 17α-butyrate-21-acetate from 1 mmol of hydrocortisone acetate) patsnap.com.

Acylation of Hydrocortisone Acetate

Regioselectivity in Glucocorticoid Ester Synthesis

Impurity Profiling and Degradation Product Analysis in Synthesis Research

Impurity profiling and the analysis of degradation products are essential aspects of pharmaceutical synthesis research to ensure the quality and stability of the final product. Impurities in pharmaceutical compounds can originate from raw materials, solvents, intermediates, by-products, and degradation products. medwinpublishers.com

Studies on hydrocortisone butyrate have identified several impurities and degradation products. These can include hydrocortisone, hydrocortisone-21-butyrate, hydrocortisone 3-methyl enol ether 17-butyrate, and hydrocortisone 17, 21-methylorthobutyrate. researchgate.netresearchgate.net

Degradation of hydrocortisone 17-butyrate can occur under various conditions. For instance, stress stability studies have shown degradation in alkaline and photolytic conditions. researchgate.netresearchgate.net Hydrocortisone 17-butyrate has also been shown to undergo reversible isomerization to the C-21 ester (hydrocortisone 21-butyrate), which can then hydrolyze to hydrocortisone. researchgate.netnih.gov This isomerization and subsequent hydrolysis can lead to a loss of therapeutic activity. nih.gov The degradation process can be influenced by factors such as pH and the presence of microorganisms. nih.govnih.gov

Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are widely used for impurity profiling and quantifying degradation products in hydrocortisone butyrate. researchgate.netresearchgate.netresearchgate.net These methods allow for the separation, identification, and quantification of the parent compound and its related substances. researchgate.netresearchgate.net

Data from impurity profiling studies can provide retention times for identified impurities, aiding in their detection and control during the synthesis and formulation of hydrocortisone 17-butyrate. For example, using RP-HPLC, identified impurities showed specific retention times: hydrocortisone (2.89 min), hydrocortisone-21-butyrate (9.14 min), hydrocortisone 3-methyl enol ether 17-butyrate (13.70 min), and hydrocortisone 17, 21-methylorthobutyrate (16.25 min). researchgate.netresearchgate.net

Identified Impurities and Retention Times (Example Data)

CompoundRetention Time (min)
Hydrocortisone2.89
Hydrocortisone-21-butyrate9.14
Hydrocortisone 3-methyl enol ether 17-butyrate13.70
Hydrocortisone 17, 21-methylorthobutyrate16.25

Note: This table is based on example data from a specific RP-HPLC method researchgate.netresearchgate.net. Retention times may vary depending on the chromatographic conditions.

Analysis of degradation kinetics helps in understanding the stability of hydrocortisone 17-butyrate and in establishing appropriate storage conditions and shelf life for pharmaceutical products. researchgate.netnih.gov

Identification of Related Steroid Impurities

Impurity profiling is an important aspect of the chemical characterization of hydrocortisone 17-butyrate. Studies utilizing techniques such as RP-HPLC have identified several related steroid impurities. researchgate.net

Identified impurities can include hydrocortisone, hydrocortisone-21-butyrate, hydrocortisone 3-methyl enol ether 17-butyrate, and hydrocortisone 17, 21-methylorthobutyrate. researchgate.net These impurities can be identified and confirmed by comparing their retention times with reference standards. researchgate.net

The following table lists some identified impurities and their reported retention times from a study using a specific RP-HPLC method:

ImpurityRetention Time (min)
Hydrocortisone2.89
Hydrocortisone-21-butyrate9.14
Hydrocortisone 3-methyl enol ether 17-butyrate13.70
Hydrocortisone 17, 21-methylorthobutyrate16.25

Note: Retention times are specific to the described RP-HPLC method conditions. researchgate.net

Other potential impurities related to hydrocortisone include hydrocortisone 21-acetate, 11β,17α-dibutyrate-hydrocortisone acetate, hydrocortisone oxo acetic acid, and 21-dehydrocorticosterone. google.comsynthinkchemicals.com The presence and levels of these impurities are crucial for ensuring the purity and quality of hydrocortisone 17-butyrate.

Mechanisms of Degradation under Controlled Conditions (e.g., alkaline, photolytic)

Hydrocortisone 17-butyrate can undergo degradation under various controlled conditions, including alkaline and photolytic stress. researchgate.net Forced degradation studies are conducted to understand the stability of the compound and identify degradation pathways. researchgate.net

Under alkaline conditions, hydrocortisone 17-butyrate has been shown to undergo degradation. A study reported 11% degradation of hydrocortisone butyrate in alkaline conditions. researchgate.net The mechanism of alkaline degradation typically involves hydrolysis of the ester bond.

Photolytic degradation of hydrocortisone 17-butyrate can occur upon exposure to light. researchgate.netgoogle.com Studies have indicated that hydrocortisone 17-butyrate is susceptible to degradation under photolytic conditions, with one study reporting 18% degradation under such stress. researchgate.net Photodegradation of related corticosteroids like hydrocortisone 21-acetate has been shown to involve complex mechanisms, including Norrish I photoreactions cleaving the C17-C20 bond and Yang-type photorearrangements. nih.gov While the specific photolytic degradation mechanisms for hydrocortisone 17-butyrate may be similar, detailed studies are necessary to fully elucidate the pathways and resulting photoproducts. The photounstability of related compounds highlights the importance of light protection for formulations containing hydrocortisone 17-butyrate. nih.gov

Derivatization and Analogous Compound Synthesis

The synthesis of derivatives and analogous compounds of hydrocortisone 17-butyrate involves modifying the basic hydrocortisone structure, often through esterification at different hydroxyl positions or by introducing other functional groups. The synthesis of the 17-butyrate ester itself is a form of derivatization of hydrocortisone. nih.gov

The synthesis of 17-esters of corticosteroids can be challenging, particularly due to steric hindrance at the 17-hydroxyl group. patsnap.com Various synthetic strategies have been explored to overcome these challenges and selectively introduce ester groups at the C-17 position. tandfonline.com

Exploration of Other Butyrate and Propionate (B1217596) Esters

Beyond the 17-butyrate ester, other ester derivatives of hydrocortisone, including other butyrate and propionate esters, have been explored. Hydrocortisone can be esterified at different positions, such as the C-17 and C-21 hydroxyl groups. wikipedia.orgjst.go.jp

Examples of other related esters include hydrocortisone-21-butyrate. researchgate.netwikipedia.org The synthesis of hydrocortisone 17,21-diesters, such as hydrocortisone 17-butyrate 21-propionate, has also been reported. jst.go.jp These analogous compounds are synthesized to investigate the impact of different ester groups and esterification positions on the chemical and biological properties of the molecule. jst.go.jp

The synthesis of 17,21-diesters often involves multi-step procedures to selectively introduce the ester groups at the desired positions. jst.go.jp Research findings on these analogous compounds contribute to a broader understanding of the structure-activity relationships within the hydrocortisone ester family.

Mechanistic Investigations at the Molecular and Cellular Level

Glucocorticoid Receptor Binding and Activation

Hydrocortisone-17-butyrate functions as a synthetic glucocorticoid, exerting its effects by binding to the intracellular glucocorticoid receptor. nih.govnih.gov This interaction is a critical initial step in the compound's mechanism of action.

Ligand-Receptor Complex Formation and Translocation

In the absence of a ligand, the glucocorticoid receptor typically resides in the cytoplasm in a complex with chaperone proteins, such as heat shock protein 90 (Hsp90). wikidoc.orgfrontiersin.org Upon binding of hydrocortisone-17-butyrate, a conformational change occurs in the receptor, leading to the dissociation of the chaperone complex and the formation of an activated ligand-receptor complex. wikidoc.orgfrontiersin.org This activated complex then undergoes translocation into the cell nucleus. wikidoc.orgfrontiersin.orgdrugbank.compatsnap.com

Research indicates that the esterification of hydrocortisone (B1673445) at the C-17 position, as seen in hydrocortisone-17-butyrate, can influence its binding characteristics to the glucocorticoid receptor. Studies comparing the binding of hydrocortisone-17-butyrate 21-propionate (a related compound) to hydrocortisone showed that esterification increased the affinity for the synthetic glucocorticoid binding site on the receptor. nih.gov

Glucocorticoid Response Element (GRE) Interaction and Gene Transcription Modulation

Once inside the nucleus, the activated hydrocortisone-17-butyrate-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikidoc.orgfrontiersin.orgdrugbank.compatsnap.com The GR can bind to GREs as a homodimer, leading to the transactivation (upregulation) of anti-inflammatory genes. frontiersin.orgnih.govresearchgate.net Additionally, the GR can also modulate gene expression through transrepression, often by interacting with and inhibiting the activity of other transcription factors involved in inflammatory responses, such as NF-κB and AP-1. nih.govnih.govresearchgate.netnih.govdrugbank.com This dual mechanism of transactivation and transrepression allows hydrocortisone-17-butyrate to both promote the expression of anti-inflammatory proteins and suppress the expression of pro-inflammatory mediators. nih.govresearchgate.net

Modulation of Inflammatory Signaling Pathways (In Vitro and Preclinical Models)

Inhibition of Phospholipase A2 Activity and Arachidonic Acid Cascade

A key mechanism by which hydrocortisone-17-butyrate modulates inflammatory pathways is through the inhibition of phospholipase A2 (PLA2) activity. nih.govnih.govdrugbank.compatsnap.comdrugbank.com Glucocorticoids induce the synthesis of proteins called lipocortins (also known as annexins), particularly lipocortin-1. nih.govdrugbank.com Lipocortin-1 then binds to cell membranes, preventing PLA2 from accessing its substrate, arachidonic acid. nih.govdrugbank.com The inhibition of PLA2 leads to a reduction in the release of arachidonic acid from cell membranes. nih.govnih.govdrugbank.compatsnap.commedicaljournals.se Arachidonic acid is a crucial precursor for the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, via the cyclooxygenase (COX) and lipoxygenase pathways, respectively. nih.govdrugbank.compatsnap.commedicaljournals.se By inhibiting the release of arachidonic acid, hydrocortisone-17-butyrate effectively reduces the production of these pro-inflammatory eicosanoids. nih.govdrugbank.com

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-2, IL-6, TNF-α)

Hydrocortisone-17-butyrate has been shown to suppress the production of various pro-inflammatory cytokines. drugbank.compatsnap.com Glucocorticoids generally inhibit the genes that code for cytokines such as Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). drugbank.compatsnap.com This suppression occurs through the interaction of the activated GR complex with transcription factors that regulate cytokine gene expression, often leading to transrepression of these pro-inflammatory genes. drugbank.comnih.govresearchgate.net Studies have demonstrated that hydrocortisone can significantly reduce the production of IL-6 and IL-8 induced by inflammatory stimuli like IL-1β and TNF-α in cell models. nih.gov The sensitivity to glucocorticoid-mediated suppression can vary among different cytokines, with TNF-α potentially showing greater sensitivity compared to IL-6. nih.gov

Influence on MAPK Phosphatase 1 Induction

Glucocorticoids, including hydrocortisone-17-butyrate, induce the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1), also known as DUSP1. nih.govnih.govjci.orgresearchgate.net MKP-1 is an anti-inflammatory protein that plays a role in regulating MAPK signaling pathways. nih.govjci.org MKP-1 dephosphorylates and inactivates MAPKs, such as p38 and JNK, which are involved in the signaling cascades that lead to the production of pro-inflammatory mediators. nih.govnih.govjci.orgresearchgate.net By inducing MKP-1, hydrocortisone-17-butyrate contributes to the dephosphorylation and inactivation of these key signaling molecules, thereby inhibiting downstream pro-inflammatory gene expression and cellular responses. nih.govnih.govjci.orgresearchgate.net

Inhibition of NF-κB Transcriptional Activity

Hydrocortisone-17-butyrate, as a synthetic glucocorticoid receptor agonist, plays a significant role in modulating gene expression by inhibiting the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) drugbank.comnih.govtargetmol.com. Glucocorticoids bind to cytosolic glucocorticoid receptors, forming a complex that translocates into the cell nucleus drugbank.com. Within the nucleus, this complex interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either upregulation or downregulation of transcription drugbank.com.

A primary mechanism by which glucocorticoids, including hydrocortisone, exert their potent anti-inflammatory actions is through the inhibition of transcription factors like NF-κB and AP-1, which are crucial for activating proinflammatory genes nih.gov. Studies have shown that hydrocortisone can attenuate inflammatory responses by downregulating NF-κB activity in immature human intestinal epithelial cells nih.gov. This downregulation contributes to reduced expression of NF-κB-targeted proinflammatory cytokines such as IL-6 and IL-8 nih.gov.

Impact on Cyclooxygenase-2 Expression

Glucocorticoids are known to suppress the expression of cyclooxygenase enzymes, including both COX-1 and COX-2 drugbank.com. This suppression contributes to their anti-inflammatory effects by diminishing the production of eicosanoids, such as prostaglandins and leukotrienes, which are derived from arachidonic acid and play key roles in inflammatory processes drugbank.com. Specifically, glucocorticoids can induce the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes drugbank.com. The suppression of COX-2 expression further potentiates this anti-inflammatory effect drugbank.com.

Effects on Cellular Proliferation and Differentiation (In Vitro Models)

In vitro studies have provided insights into the effects of hydrocortisone-17-butyrate on the proliferation and differentiation of various cell types, particularly those involved in immune and skin responses.

Inhibition of T-lymphocyte Proliferation and Activation

Hydrocortisone-17-butyrate has been shown to inhibit the proliferation and activation of T-lymphocytes patsnap.com. This immunosuppressive effect is partly mediated by reducing the expression of key surface proteins involved in T-cell activation patsnap.com. Corticosteroids, including hydrocortisone and hydrocortisone-17-butyrate, can class-dependently inhibit the production of Th1- and Th2-type cytokines, such as IFN-gamma and IL-4, by T lymphocytes in vitro nih.gov. They also inhibit IL-2 production by T cells, which contributes to limiting T cell proliferation drugbank.comnih.gov.

Induction of Apoptosis in Immune Cells

Hydrocortisone-17-butyrate contributes to immunosuppression by inducing apoptosis in T-lymphocytes patsnap.com. Glucocorticoids are generally recognized for their ability to induce apoptosis in lymphocytes nih.gov. This programmed cell death in immune cells is a mechanism by which corticosteroids reduce the cellular components of inflammation and immune responses.

Studies on Keratinocyte Proliferation and Differentiation

In vitro studies have investigated the effects of hydrocortisone-17-butyrate on keratinocytes, the primary cells of the epidermis. Hydrocortisone-17-butyrate has demonstrated the ability to inhibit keratinocyte proliferation researchgate.neteuropeanreview.org. Comparative studies with other steroids have shown varying degrees of effectiveness in inhibiting the synthesis of hyaluronic acid in human skin fibroblast cultures, with hydrocortisone 17-butyrate showing higher inhibitory potency compared to hydrocortisone nih.gov.

A study using human keratinocyte (HaCaT) cells showed that hydrocortisone butyrate (B1204436) inhibited fibroblast growth factor 10 (FGF10)-stimulated keratinocyte proliferation in a dose-dependent manner europeanreview.org. This suggests a direct impact on the proliferative capacity of keratinocytes, which is particularly relevant in hyperproliferative skin conditions.

Enzymatic Hydrolysis and Metabolic Conversion in Cellular Systems (In Vitro)

The metabolic fate of hydrocortisone-17-butyrate in cellular systems, particularly through enzymatic hydrolysis, has been explored in vitro. Studies involving hydrocortisone 17-butyrate 21-propionate (HBP), a related diester, in cultured human keratinocytes demonstrated enzymatic hydrolysis medicaljournals.senih.gov. HBP was primarily hydrolyzed at the 21-position, resulting in the formation of hydrocortisone 17-butyrate (HB17) medicaljournals.senih.gov. Hydrocortisone was not detected in this specific study medicaljournals.senih.gov.

De-esterification by Esterases in Skin Extracts and Cultured Cells

Studies using skin extracts and cultured human keratinocytes have demonstrated the de-esterification of Hydrocortisone 17-butyrate 21-propionate nih.govmedicaljournals.se. Enzymatic hydrolysis by esterases present in the skin plays a crucial role in the metabolism of this diester corticosteroid medicaljournals.sejst.go.jp. Research indicates that the acyl group at the C21 position is primarily hydrolyzed first nih.govmedicaljournals.se. Following this initial hydrolysis, the substituent at the C17 position can undergo non-enzymatic translocation to the C21 position medicaljournals.se.

In vitro studies using cultured human keratinocytes exposed to Hydrocortisone 17-butyrate 21-propionate (HBP) have provided insights into the de-esterification process over time. For instance, in one study, after 1 hour of exposure to 10 nmole/ml of HBP, 1.308 nmole/ml of hydrocortisone 17-butyrate (de-esterified at the C21 position) was detected nih.govmedicaljournals.se. By 6 hours, the majority of HBP had been de-esterified to hydrocortisone 17-butyrate, with a smaller amount of hydrocortisone 21-propionate (de-esterified at the C17 position) also detected nih.govmedicaljournals.se. Hydrocortisone itself was not detectable in this study nih.govmedicaljournals.se.

This pattern of hydrolysis suggests a preferential cleavage of the ester bond at the C21 position by skin esterases nih.govmedicaljournals.se. The presence of esterase activity in different skin layers, with potentially stronger activity below the stratum corneum, influences the metabolism of esterified corticosteroids jst.go.jp.

Formation of Active and Inactive Metabolites (e.g., Hydrocortisone 21-Butyrate, Hydrocortisone)

The de-esterification of Hydrocortisone 17-butyrate 21-propionate leads to the formation of various metabolites. The primary metabolic pathway involves the hydrolysis of the C21 propionate (B1217596) ester, yielding Hydrocortisone 17-butyrate nih.govmedicaljournals.se. Hydrocortisone 17-butyrate is considered an active metabolite and is also a known topical corticosteroid itself rxlist.comrxlist.commedkoo.com.

Further metabolism of Hydrocortisone 17-butyrate can occur. The butyrate group at the C17 position can be hydrolyzed, eventually leading to the formation of hydrocortisone medicaljournals.se. While hydrocortisone is the parent compound and has glucocorticoid activity, the esterification at the C17 and C21 positions in HBP is designed to enhance local activity and reduce systemic exposure, implying that hydrocortisone formed in the skin may be less significant for the local therapeutic effect compared to the esterified forms or may be associated with systemic absorption if it reaches the dermis and systemic circulation ingentaconnect.commedicaljournals.se.

Studies have investigated the relative activity of these metabolites. Hydrocortisone 17-butyrate 21-propionate and Hydrocortisone 17-butyrate have shown potent anti-inflammatory activity in experimental models ingentaconnect.com. The metabolism in the liver is rapid, converting HBP to the inactive congener hydrocortisone, which contributes to its low systemic activity biosynth.comingentaconnect.com.

The metabolic pathway can be summarized as follows:

Hydrocortisone 17-butyrate 21-propionate (HBP) --(Esterases)--> Hydrocortisone 17-butyrate + Propionic acid Hydrocortisone 17-butyrate --(Hydrolysis/Translocation)--> Hydrocortisone + Butyric acid

While Hydrocortisone 21-propionate is also detected as a metabolite, its role and activity are less emphasized in the reviewed literature compared to Hydrocortisone 17-butyrate nih.govmedicaljournals.se. Hydrocortisone 21-butyrate is a different isomer of hydrocortisone butyrate, with the butyrate group at the C21 position instead of C17 wikipedia.orgwikipedia.orgnih.govuni.lu. The primary active metabolite formed from HBP appears to be Hydrocortisone 17-butyrate nih.govmedicaljournals.se.

Intracellular Accumulation Studies

Intracellular accumulation is a key factor influencing the local efficacy of topical corticosteroids. Studies have investigated the uptake and concentration of Hydrocortisone 17-butyrate 21-propionate and its metabolites within skin cells, particularly keratinocytes nih.govmedicaljournals.se.

Research using cultured human keratinocytes has shown that Hydrocortisone 17-butyrate 21-propionate (HBP) accumulates intracellularly nih.govmedicaljournals.se. The intracellular concentration of HBP was estimated to be significantly higher than its extracellular concentration nih.govmedicaljournals.se. In one study, the intracellular concentration of HBP was reported to be more than five times its extracellular concentration nih.govmedicaljournals.se. Furthermore, the accumulation of HBP within keratinocytes was higher than that of hydrocortisone (HC) nih.govmedicaljournals.se. The ratio of intracellular to extracellular concentration was reported as 5.64 for HBP and 1.36 for HC in one study medicaljournals.se. The intracellular concentration of HBP was also found to be 7.7 times higher than that of HC medicaljournals.se.

This high intracellular accumulation of the more lipophilic esterified form (HBP) is thought to contribute to its potent local anti-inflammatory action nih.govmedicaljournals.se. The lipophilicity of steroids generally influences the ratio of intracellular and extracellular concentrations, with more lipophilic compounds tending to accumulate more readily within cell membranes and intracellular compartments medicaljournals.se.

The accumulation of the active metabolite, Hydrocortisone 17-butyrate, within skin cells is also relevant to the sustained local effect. While the initial de-esterification of HBP to Hydrocortisone 17-butyrate occurs, the subsequent metabolism to hydrocortisone is slower, allowing for the persistence of the active metabolite at the site of action nih.govmedicaljournals.se.

Here is a table summarizing some of the quantitative data on intracellular accumulation:

CompoundIntracellular/Extracellular Concentration Ratio (Cultured Human Keratinocytes)Intracellular Concentration relative to Hydrocortisone (Cultured Human Keratinocytes)
Hydrocortisone 17-butyrate 21-propionate (HBP)> 5 times nih.govmedicaljournals.se, 5.64 medicaljournals.seHigher nih.govmedicaljournals.se, 7.7 times higher medicaljournals.se
Hydrocortisone (HC)1.36 medicaljournals.se1 medicaljournals.se

This differential accumulation suggests that the esterified structure of Hydrocortisone 17-butyrate 21-propionate facilitates its uptake and retention within skin cells, contributing to its local therapeutic efficacy.

Pharmacokinetic and Metabolic Studies in Non Human Biological Systems

Percutaneous Absorption and Distribution in Animal Models

Percutaneous absorption of topical corticosteroids, including hydrocortisone (B1673445) esters, is a complex process influenced by several factors. Studies in animal models, such as rats and dogs, have been conducted to evaluate the dermal absorption and distribution of HBP nih.govnih.govnih.gov. Once applied to the skin, HBP can be absorbed, and animal studies suggest it largely remains in its active, unmodified form within the skin tissue ingentaconnect.com.

Factors Influencing Dermal Absorption (e.g., vehicle, epidermal barrier integrity)

The extent of percutaneous absorption of topical corticosteroids is significantly influenced by the characteristics of the vehicle in which the compound is formulated gastroscan.rufda.govrxlist.comdrugs.comnih.gov. The integrity of the epidermal barrier also plays a crucial role; a compromised barrier can lead to increased absorption gastroscan.rufda.govrxlist.comdrugs.comnih.gov. The use of occlusive dressings has been shown to substantially enhance the percutaneous absorption of topical corticosteroids gastroscan.rufda.govrxlist.comdrugs.comnih.gov. Furthermore, inflammation and other disease processes affecting the skin can increase its permeability and thus augment percutaneous absorption gastroscan.rufda.govrxlist.comdrugs.comnih.gov.

Table 1: Factors Influencing Percutaneous Absorption of Topical Corticosteroids

FactorInfluence on AbsorptionSource
VehicleInfluences extent gastroscan.rufda.govrxlist.comdrugs.comnih.gov
Epidermal Barrier IntegrityInfluences extent gastroscan.rufda.govrxlist.comdrugs.comnih.gov
Occlusive DressingsSubstantially increases gastroscan.rufda.govrxlist.comdrugs.comnih.gov
Inflammation/Skin DiseaseIncreases absorption gastroscan.rufda.govrxlist.comdrugs.comnih.gov

Skin Penetration and Depot Formation

The double esterification of HBP is understood to enhance its penetration into the skin ingentaconnect.comresearchgate.net. Following penetration, HBP is subject to hydrolysis by esterases present in the epidermis and dermis researchgate.net. In studies involving dog skin, the majority of the absorbed HBP was found in an unmetabolized form within the stratum corneum nih.gov. However, in skin where the stratum corneum was removed, a notable proportion of the corticosteroid was detected as metabolites in both rats and dogs, indicating esterase activity in the deeper skin layers nih.gov. While specific data on HBP depot formation duration is limited in the provided sources, studies on the related compound, hydrocortisone butyrate (B1204436), in rabbits indicated a shorter reservoir effect duration in the stratum corneum compared to more potent corticosteroids nih.gov.

Systemic Pharmacokinetics in Animal Models (e.g., rats, rabbits, dogs)

The systemic pharmacokinetics of hydrocortisone esters, including hydrocortisone butyrate, have been examined in animal models such as dogs and rats fda.gov. Following absorption through the skin, topical corticosteroids are processed via pharmacokinetic pathways similar to those of systemically administered corticosteroids drugs.comnih.gov. Comparative studies in rats involving percutaneous administration of HBP ointment demonstrated weaker systemic effects compared to other topical corticosteroids like clobetasol (B30939) propionate (B1217596), prednisolone (B192156) 17-valerate 21-acetate, and diflucortolone (B194688) valerate (B167501) nih.gov. Chronic percutaneous administration studies of HBP in rats also showed dose-dependent systemic changes, but the severity was less pronounced than with betamethasone (B1666872) 17-valerate and comparable to hydrocortisone 17-butyrate nih.govbiosynth.com.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Upon systemic absorption, corticosteroids bind to plasma proteins to varying degrees nih.gov. For instance, hydrocortisone, a metabolite of HBP, is approximately 90% reversibly bound to plasma proteins, including corticosteroid-binding globulin and albumin fda.gov. The primary site of metabolism for corticosteroids is the liver nih.gov. HBP undergoes rapid metabolism in the liver, leading to the formation of hydrocortisone, which is considered an inactive congener ingentaconnect.commedicaljournals.se. The metabolites are primarily eliminated from the body by the kidneys, with some also being excreted through bile nih.gov.

Role of Hepatic and Serum Esterases in Metabolism

Esterases play a significant role in the metabolism of HBP. Hydrolysis of HBP occurs in the liver catalyzed by esterases medicaljournals.se. Similarly, the majority of the metabolism of hydrocortisone butyrate (HB), a related compound, takes place in the liver through the action of serum esterases fda.gov. In the skin, enzymatic hydrolysis of HBP has been observed. Studies using skin extract indicated that the acyl group at the 21-position is primarily hydrolyzed nih.gov. Investigations using cultured human keratinocytes showed that HBP was hydrolyzed at the 21-position to produce hydrocortisone 17-butyrate (HB17). A smaller quantity of hydrocortisone 21-propionate was also detected in these cultures nih.govmedicaljournalssweden.se.

Identification of Systemic Metabolites

Metabolic pathways of HBP involve hydrolysis. In the skin, HBP is hydrolyzed to hydrocortisone 17-butyrate (HB17) and hydrocortisone 21-propionate nih.govmedicaljournalssweden.se. Systemically, HBP is hydrolyzed in the liver to hydrocortisone ingentaconnect.commedicaljournals.se. The enzymatic hydrolysis of hydrocortisone 17, 21-diesters generally proceeds with the primary hydrolysis of the acyl group at the 21-position, followed by a non-enzymatic translocation of the substituent from the 17-position to the 21-position, ultimately leading to the hydrolysis of the compound to hydrocortisone nih.gov. Hydrocortisone butyrate (HB) is also reported to be converted to hydrocortisone 21-butyrate and subsequently to hydrocortisone fda.gov.

Table 2: Identified Metabolites of Hydrocortisone 17-butyrate 21-propionate

MetaboliteSite of Formation (Animal Models)Source
Hydrocortisone 17-butyrateSkin (Epidermis/Dermis) nih.govmedicaljournalssweden.se
Hydrocortisone 21-propionateSkin (Epidermis/Dermis) nih.govmedicaljournalssweden.se
HydrocortisoneLiver ingentaconnect.commedicaljournals.se
Hydrocortisone 21-butyrateSystemic (from Hydrocortisone 17-butyrate) fda.gov

Comparative Pharmacokinetics with Other Corticosteroids in Research Models

Direct comparative pharmacokinetic studies detailing parameters such as AUC (Area Under the Curve) or Cmax (maximum concentration) for hydrocortisone-17-butyrate-21-propionate (HBP) against other corticosteroids in non-human research models are not extensively documented within the provided search results. However, comparative toxicity studies in rats, utilizing administration routes relevant to pharmacokinetic assessment, offer indirect insights into the relative systemic exposure and effects of HBP compared to other corticosteroids.

Research findings from comparative systemic and topical toxicity studies in male rats treated topically for 14 consecutive days indicated differences in systemic effect strength among various corticosteroids. In one study, when administered as a 0.1% ointment, the systemic effect of HBP was found to be weaker than that of diflucortolone valerate (DV), clobetasol propionate (CP), and prednisolone 17-valerate 21-acetate (PVA). The observed order of systemic effect strength was DV > CP >> PVA > HBP. nih.govhres.ca This suggests that, under the conditions of this study, systemic exposure leading to these effects was lower with HBP compared to the other tested corticosteroids.

Another study investigating subacute and chronic toxicity in rats following subcutaneous administration also provided a comparison of systemic toxicity between HBP, hydrocortisone 17-butyrate (HB), and betamethasone 17-valerate (BV). The strength of toxicity, indicative of systemic exposure and effect, was observed to be in the order of BV > HB >= HBP in the subacute study and BV > HB > HBP in the chronic study. nih.govnih.govresearcher.life These findings further support a relatively lower systemic impact of HBP compared to these other corticosteroids in rats when administered subcutaneously.

The percutaneous absorption of topical corticosteroids, including HBP, is a critical factor influencing systemic exposure in animal models, similar to humans. This absorption is affected by various factors such as the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. drugs.comfda.govbauschhealth.comdrugs.comhres.ca Once absorbed, topical corticosteroids are processed through pharmacokinetic pathways generally similar to those of systemically administered corticosteroids. drugs.comfda.govbauschhealth.comdrugs.com

Metabolic studies in cultured human keratinocytes, while an in vitro model, provide insight into the potential metabolic fate of HBP in skin, which is relevant to understanding the form in which the compound might reach systemic circulation in dermal applications in animal models. HBP was shown to be hydrolyzed in human keratinocytes primarily to hydrocortisone 17-butyrate (HB17), with a smaller amount of hydrocortisone 21-propionate also detected. Hydrocortisone was not detectable in these studies. researchgate.netmedicaljournalssweden.se This suggests that the parent compound is metabolized locally in the skin, and systemic exposure might involve these metabolites.

Based on the comparative toxicity studies in rats, the following table summarizes the observed relative systemic effect strength:

CorticosteroidAdministration RouteComparative Systemic Effect Strength (in rats)Reference
Hydrocortisone-17-butyrate-21-propionate (HBP)TopicalWeaker than DV, CP, PVA nih.govhres.ca
Diflucortolone Valerate (DV)TopicalStronger than CP, PVA, HBP nih.govhres.ca
Clobetasol Propionate (CP)TopicalStronger than PVA, HBP (but weaker than DV) nih.govhres.ca
Prednisolone 17-valerate 21-acetate (PVA)TopicalStronger than HBP (but weaker than DV, CP) nih.govhres.ca
Hydrocortisone-17-butyrate-21-propionate (HBP)SubcutaneousWeaker than BV, HB nih.govnih.govresearcher.life
Betamethasone 17-valerate (BV)SubcutaneousStronger than HB, HBP nih.govnih.govresearcher.life
Hydrocortisone 17-butyrate (HB)SubcutaneousStronger than HBP (but weaker than BV) nih.govnih.govresearcher.life

Note: These findings are based on observed systemic toxicity endpoints and serve as indirect indicators of relative systemic exposure.

While these studies provide valuable comparative data on the systemic impact of HBP relative to other corticosteroids in animal models, comprehensive pharmacokinetic profiles directly comparing absorption rates, distribution volumes, clearance, and excretion pathways across different species and administration routes were not found in the provided search results.

Preclinical Pharmacological Efficacy and Toxicology in Animal Models

Anti-inflammatory Efficacy Studies in Animal Models

The anti-inflammatory efficacy of Locoid C has been evaluated in several animal models designed to mimic inflammatory skin conditions.

The croton oil ear edema test in rats is a standard model for evaluating the topical anti-inflammatory activity of glucocorticoids. In this model, this compound has demonstrated inhibitory effects on experimentally induced edema. Studies have shown that the anti-inflammatory activity of HBP in experimentally induced edema in rats was superior to that of hydrocortisone (B1673445) 17-butyrate (HB) and betamethasone (B1666872) 17-valerate (BV). wikipedia.org Another study, however, indicated that the anti-inflammatory effect of methylprednisolone (B1676475) aceponate (MPA) was stronger than that of hydrocortisone 17-butyrate and hydrocortisone 17-butyrate 21-propionate in the croton oil-induced ear edema model in rats. lipidmaps.org Topical application of HBP has been found to be more active than betamethasone 17-valerate in inhibiting croton oil-induced ear edema in rats. lgcstandards.comfda.gov

This compound has also been evaluated in dermatitis models in rodents. When applied to experimentally induced dermatitis in rats, its anti-inflammatory activity was reported to be superior to that of hydrocortisone 17-butyrate (HB) and betamethasone 17-valerate (BV). wikipedia.org Studies examining the topical anti-inflammatory activities in rats have included models such as croton oil dermatitis and dinitrochlorobenzene dermatitis. nih.gov

Experimentally Induced Edema Models (e.g., Croton Oil Ear Edema Test in Rats)

Immunosuppressive Effects in Animal Models

Corticosteroids, including this compound, possess immunosuppressive properties which contribute to their therapeutic effects in inflammatory and autoimmune conditions. wikipedia.org While detailed studies specifically quantifying the immunosuppressive effects of this compound in animal models were not extensively detailed in the provided information, preclinical toxicity studies in rats have noted regressive changes in lymphatic tissues following percutaneous administration of HBP. These changes in lymphatic tissues are indicative of systemic corticosteroid activity, which includes immunosuppression.

Vasoconstrictive Activity Assessment in Animal Skin

Vasoconstriction assays, often performed in animal skin models, are used as a measure and predictor of the anti-inflammatory potency of topical corticosteroids. wikipedia.org Vasoconstriction is thought to be related to the inhibition of natural vasodilators. wikipedia.org Studies have shown that esterification at both the C17 and C21 positions, as in HBP, increases vasoconstrictive activity compared to esterification at only one position. wikipedia.org The vasoconstricting activity of HBP, measured by the pale change score, was higher compared to hydrocortisone (HC) and betamethasone 17-valerate (BV). wikipedia.org Data from animal experiments suggest that the vasoconstrictor effect of HBP is comparable to that of very strong glucocorticosteroids like clobetasol (B30939) 17-propionate (CP) or fluocinonide. wikipedia.org

Animal Models for Systemic Activity and Potential Biological Effects

Animal models are crucial for assessing the potential for systemic absorption and effects of topically applied corticosteroids. Studies have investigated the systemic activity of this compound using various markers.

Thymic involution and suppression of body weight gain are recognized markers of systemic corticosteroid activity in animal models, particularly in young, growing animals. A decrease in thymus weight is considered a measure of systemic activity and toxicity, with a lower weight indicating greater systemic activity.

In chronic toxicity studies involving percutaneous administration of HBP in rats, dose-dependent changes such as the suppression of body weight gain and regressive changes in lymphatic tissues (including the thymus) were observed. Comparative studies in rats treated with topical HBP, hydrocortisone 17-butyrate (HB), and betamethasone 17-valerate (BV) indicated that the systemic effects of HBP, including the suppression of body weight gain and atrophy of lymphatic tissues, were weaker compared to BV and similar in grade to HB. wikipedia.org Another comparative study in rats treated with HBP ointment and other topical corticosteroids (clobetasol propionate (B1217596), prednisolone (B192156) 17-valerate 21-acetate, and diflucortolone (B194688) valerate) demonstrated that the systemic effect of HBP ointment, including body weight gain suppression and atrophy of lymphatic tissues, was weaker than that of the other drugs.

The ratio of vasoconstrictive index in humans to thymolytic activity in mice has been suggested as a safety index for assessing the clinical benefits of topical glucocorticoids. wikipedia.org

Summary of Comparative Systemic Effects in Rats (Percutaneous Administration) wikipedia.org

CorticosteroidEffect on Body Weight GainEffect on Lymphatic Tissues (Thymus)Overall Systemic Toxicity Compared to HBP
Hydrocortisone-17-butyrate-21-propionate (HBP)Suppressed (dose-dependent)Atrophy (dose-dependent)-
Hydrocortisone 17-butyrate (HB)SuppressedAtrophySimilar
Betamethasone 17-valerate (BV)SuppressedAtrophyStronger
Clobetasol propionate (CP)SuppressedAtrophyStronger
Prednisolone 17-valerate 21-acetate (PVA)SuppressedAtrophyStronger
Diflucortolone valerate (B167501) (DV)SuppressedAtrophyStronger

Studies on Collagen Synthesis Inhibition in Animal Skin

Glucocorticoids, including hydrocortisone-17-butyrate, are known to affect collagen synthesis in the skin. Studies have demonstrated that increased levels of glucocorticoids can lead to a decrease in collagen synthesis in dermal fibroblasts. researchgate.net This inhibition of collagen synthesis is considered a contributing factor to undesirable skin effects associated with corticosteroid use. researchgate.netnih.gov

Comparative studies, including those using human skin in vivo, have evaluated the potency of different corticosteroids in inhibiting collagen synthesis. In one study involving healthy male volunteers, the effect of topical hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis in abdominal skin was assessed. nih.govmedicaljournalssweden.se Collagen synthesis rate was measured by assaying collagen propeptides (aminoterminal propeptide of type I procollagen (B1174764) (PINP) and aminoterminal propeptide of type III procollagen (PIIINP)) from suction blister fluid. nih.govmedicaljournalssweden.se

The study found that hydrocortisone decreased the levels of PINP and PIIINP less significantly compared to hydrocortisone-17-butyrate and betamethasone. nih.govmedicaljournalssweden.se Hydrocortisone-17-butyrate and betamethasone demonstrated nearly similar inhibitory effects on these collagen propeptides. nih.govmedicaljournalssweden.se Specifically, hydrocortisone decreased PINP and PIIINP concentrations by approximately 35%. nih.govmedicaljournalssweden.se Hydrocortisone-17-butyrate resulted in a 63% decline in PINP and a 55% decline in PIIINP, while betamethasone led to a 69% decrease in PINP and a 62% decrease in PIIINP. nih.govmedicaljournalssweden.se Based on the reduction of collagen propeptides, the order of inhibitory potency on collagen synthesis among the tested glucocorticoids was determined to be hydrocortisone < hydrocortisone-17-butyrate < betamethasone. nih.govmedicaljournalssweden.se

In vitro studies using cultured skin fibroblasts have also investigated the effect of hydrocortisone-17-butyrate on collagen synthesis. These studies have shown that hydrocortisone-17-butyrate inhibits the synthesis of collagen, as well as hyaluronic acid and sulphated glycosaminoglycans, in cultured skin fibroblasts. nih.gov The inhibitory potency order observed in these in vitro studies aligned with the in vivo findings, with hydrocortisone being less potent than hydrocortisone-17-butyrate. nih.gov

Genotoxicity Testing (in vitro and in vivo assays)

The genotoxic potential of hydrocortisone-17-butyrate has been evaluated using a battery of in vitro and in vivo genetic toxicology studies, conducted according to ICH guidelines. fda.gov These studies are designed to assess whether a substance can cause damage to genetic material.

In vitro assays conducted with hydrocortisone-17-butyrate include a bacterial mutagenesis assay (Ames test) and a mammalian cell mutagenesis assay (L5178Y/TK mouse lymphoma assay). fda.govdrugs.comfda.gov The results from both of these in vitro tests were negative, indicating no evidence of mutagenic potential in these systems. fda.govdrugs.comfda.gov

For in vivo assessment, a mouse micronucleus assay was performed. fda.govdrugs.comfda.gov This assay detects chromosomal damage or spindle malfunction by evaluating the presence of micronuclei in polychromatic erythrocytes in the bone marrow of treated mice. www.gov.uk The in vivo mouse micronucleus assay for hydrocortisone-17-butyrate also yielded negative results. fda.govdrugs.comfda.gov

Based on the outcomes of these in vitro and in vivo genotoxicity tests, hydrocortisone-17-butyrate revealed no evidence of mutagenic or clastogenic potential. drugs.comfda.gov

Carcinogenicity Studies in Rodent Models

Carcinogenicity studies are typically long-term studies conducted in rodent models to assess the potential of a substance to cause cancer.

According to available information, no carcinogenicity studies were conducted with hydrocortisone-17-butyrate in the initial submissions for some formulations. fda.govfda.govrxlist.com However, given that treatment with corticosteroid-responsive dermatoses is considered a chronic indication, a dermal carcinogenicity study with a hydrocortisone-17-butyrate lotion formulation was recommended as a Phase 4 commitment in one instance. fda.govrxlist.com

A 2-year dermal rat carcinogenicity study was subsequently conducted with a hydrocortisone-17-butyrate lotion formulation in Sprague-Dawley rats. fda.govrxlist.com In this study, hydrocortisone-17-butyrate was administered at topical doses of 0.05, 0.15, and 0.3 mg/kg/day in male rats and 0.1, 0.25, and 0.5 mg/kg/day in female rats. fda.govrxlist.com The study concluded that no drug-related tumors were observed at the highest doses evaluated. fda.govrxlist.com

Study TypeModel OrganismOutcomeCitation
In vitro bacterial mutagenesis (Ames test)BacteriaNegative (No mutagenic potential) fda.govdrugs.comfda.gov
In vitro mammalian cell mutagenesis (Mouse lymphoma assay)Mouse cellsNegative (No mutagenic potential) fda.govdrugs.comfda.gov
In vivo micronucleus assayMouseNegative (No mutagenic or clastogenic potential) fda.govdrugs.comfda.gov
2-year dermal carcinogenicitySprague-Dawley RatNo drug-related tumors at tested doses fda.govrxlist.com

Analytical Chemistry and Quantification Methods in Research

Chromatographic Techniques for Hydrocortisone (B1673445) 17-Butyrate

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique frequently used for the analysis of corticosteroids, including Hydrocortisone 17-Butyrate. Its versatility allows for the development of methods tailored to specific research needs, from simple quantification to complex impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of an HPLC method for Hydrocortisone 17-Butyrate involves selecting appropriate stationary and mobile phases, optimizing flow rate, and determining the optimal detection wavelength. Reversed-phase HPLC is a common approach, often utilizing C18 columns. Mobile phases typically consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with the addition of an acid modifier such as acetic acid or trifluoroacetic acid to improve peak shape and separation nih.govresearchgate.net. UV detection is frequently used, with wavelengths around 254 nm being suitable for Hydrocortisone 17-Butyrate nih.govresearchgate.netresearchgate.net.

Method validation is a crucial step to ensure the reliability and accuracy of the developed HPLC method. Validation parameters typically assessed include linearity, accuracy, precision (intraday and interday), specificity, limits of detection (LOD) and quantification (LOQ), robustness, and stability, in accordance with guidelines such as those from the International Conference on Harmonization (ICH) nih.govlupinepublishers.comdntb.gov.ua. Linearity is established by demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range nih.govresearchgate.netresearchgate.net. Accuracy is determined by measuring the recovery of known amounts of analyte added to a matrix nih.govdntb.gov.uaresearchgate.net. Precision is evaluated by analyzing replicate samples to assess the variability of the results nih.govingentaconnect.com.

Several studies have reported validated RP-HPLC methods for hydrocortisone or its esters. For instance, a method for hydrocortisone used a C18 column with a mobile phase of methanol:water:acetic acid (60:30:10, v/v/v) and UV detection at 254 nm, showing linearity, accuracy (98–101% recovery), and good precision nih.govlupinepublishers.com. Another RP-HPLC method for hydrocortisone butyrate (B1204436) in lotion utilized a mobile phase of acetonitrile and purified water and detection at 254 nm, demonstrating linearity and accuracy within specific concentration ranges researchgate.netresearchgate.netresearcher.liferesearchgate.net.

Quantification in Research Matrices (e.g., tissue homogenates, culture media)

Quantifying Hydrocortisone 17-Butyrate in complex research matrices such as tissue homogenates and culture media presents unique challenges due to potential matrix effects. Sample preparation is a critical step to extract the analyte of interest and minimize interference from endogenous components. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed to isolate Hydrocortisone 17-Butyrate from the matrix before HPLC analysis doi.org.

Research involving the metabolism of glucocorticoids in cultured cells, such as human keratinocytes, often requires quantifying the parent compound and its metabolites in culture media and cell lysates medicaljournals.se. HPLC analysis has been used to study the hydrolysis of Hydrocortisone 17-Butyrate 21-Propionate in cultured human keratinocytes, quantifying the parent compound and metabolites like Hydrocortisone 17-Butyrate in the culture medium medicaljournals.se. While specific detailed protocols for Hydrocortisone 17-Butyrate quantification in tissue homogenates were not extensively detailed in the search results, the principles applied to other glucocorticoids and compounds in biological matrices using SPE and LC-MS/MS are relevant doi.org. The use of appropriate internal standards is also important for accurate quantification in complex matrices to account for variations in sample preparation and injection.

Impurity Profiling and Stability-Indicating Methods

Impurity profiling is essential to identify and quantify potential impurities present in a drug substance or product, which can arise from synthesis, degradation, or manufacturing processes. Stability-indicating HPLC methods are specifically designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the method's validity throughout the product's shelf life or during stability studies.

For Hydrocortisone 17-Butyrate, stability-indicating RP-HPLC methods have been developed and validated researchgate.netresearcher.liferesearchgate.net. These methods often involve subjecting the drug substance or formulation to various stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to generate degradation products researchgate.netresearcher.life. The HPLC method is then optimized to achieve chromatographic separation of the main peak from these degradation products and other potential impurities researchgate.netresearchgate.net.

Studies have identified specific impurities of Hydrocortisone 17-Butyrate, including hydrocortisone, hydrocortisone-21-butyrate, hydrocortisone 3-methyl enol ether 17-butyrate, and hydrocortisone 17, 21-methylorthobutyrate researchgate.netresearcher.liferesearchgate.net. A validated RP-HPLC method for impurity profiling of hydrocortisone butyrate at low concentrations successfully identified these impurities based on their retention times researchgate.netresearcher.liferesearchgate.netresearchgate.net. Stress stability studies revealed degradation under alkaline and photolytic conditions, highlighting the importance of such studies in method development researchgate.netresearchgate.netresearcher.life.

Spectrophotometric Methods for Research Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer simpler and more cost-effective alternatives to chromatography for the quantification of pharmaceutical compounds in research, although they may lack the separation power of HPLC.

Derivatization for Enhanced Spectrophotometric Detection

While some compounds can be directly quantified by UV-Vis spectrophotometry if they have suitable chromophores, others may require derivatization to enhance their detectability or shift their absorbance to a more favorable wavelength range, especially when dealing with complex matrices or co-components that interfere with direct measurement.

For Hydrocortisone 17-Butyrate, which has a UV chromophore allowing for detection around 254 nm nih.govresearchgate.netresearchgate.net, direct spectrophotometric methods can be applied csfarmacie.cz. However, in the presence of interfering substances, derivatization can be beneficial. One reported spectrophotometric method for hydrocortisone butyrate involves its interaction with phenylhydrazine (B124118) to form a phenylhydrazone, which exhibits a maximum absorption at 412 nm researchgate.netcsfarmacie.czjapsonline.comjapsonline.com. This derivatization allows for quantitative determination in the presence of other components that might interfere with measurements at lower UV wavelengths researchgate.netjapsonline.comjapsonline.com.

Derivatization can also be employed to improve the sensitivity of detection in techniques like gas chromatography-mass spectrometry, although this is less common for routine spectrophotometric quantification in solution mdpi.com. The choice of derivatization agent and reaction conditions is critical to ensure complete and reproducible derivatization of the analyte.

Method Specificity and Interference Studies with Co-components (e.g., Chlorquinaldol (B839), excipients)

Ensuring the specificity of a spectrophotometric method is paramount, particularly when analyzing samples containing multiple components, such as combination drug products or biological matrices with endogenous substances. Interference studies are conducted to assess whether co-components or excipients affect the accurate quantification of the analyte of interest.

In the context of "Locoid C", which contains Hydrocortisone 17-Butyrate and potentially Chlorquinaldol, interference studies would be necessary if a spectrophotometric method were used to quantify one or both components. Chlorquinaldol itself can be analyzed by spectrophotometric methods researchgate.net. Studies have demonstrated spectrophotometric methods for the determination of chlorquinaldol, sometimes in combination with other drugs researchgate.net.

When using a spectrophotometric method for Hydrocortisone 17-Butyrate, the potential for interference from Chlorquinaldol and various excipients present in the formulation must be evaluated. The derivatization method involving phenylhydrazine for Hydrocortisone 17-Butyrate was reported to allow for its quantitative determination in the presence of other ointment components, suggesting a degree of specificity achieved through the derivatization reaction researchgate.netjapsonline.comjapsonline.com.

Spectrophotometric methods manipulating ratio spectra have also been developed for the assay of binary mixtures, which can help in resolving overlapping spectra of co-eluting or interfering components without the need for chromatographic separation eurjchem.comresearchgate.net. These methods involve mathematical processing of the recorded spectra to isolate the contribution of each component.

While direct spectrophotometric methods might be simpler, the presence of multiple active ingredients and excipients in complex formulations often necessitates the higher separation power of chromatographic techniques like HPLC to achieve adequate specificity and accurate quantification in research studies. However, for specific applications where interference is minimal or can be effectively managed through techniques like derivatization or spectral manipulation, spectrophotometry can be a valuable tool.

Advanced Analytical Techniques in Hydrocortisone 17-Butyrate Research

Advanced analytical techniques play a vital role in the comprehensive characterization of Hydrocortisone 17-Butyrate and its related substances. These techniques provide high sensitivity, specificity, and structural information essential for in-depth research. While various chromatographic methods like HPLC are used for quantitative determination nih.govresearchgate.netcsfarmacie.cz, mass spectrometry and nuclear magnetic resonance are particularly valuable for identifying metabolites and elucidating the structures of novel compounds.

Mass Spectrometry (MS) Applications for Metabolite Identification

Mass spectrometry is a powerful tool for identifying and characterizing metabolites of Hydrocortisone 17-Butyrate. MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of compounds. Coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex biological samples and the detection of low-abundance metabolites.

In the context of corticosteroid research, including Hydrocortisone 17-Butyrate, MS-based metabolomics workflows are employed for comprehensive analysis of metabolites in biological systems. mdpi.com These workflows often involve LC-MS platforms, such as ultra high-performance liquid chromatography (UHPLC) coupled with quadrupole time of flight (QTOF) mass spectrometry, to study metabolism at relevant physiological levels. nih.gov

Studies on hydrocortisone metabolism, for instance, have utilized LC-MS/MS methods to analyze free hydrocortisone and identify phase I and phase II metabolites, such as tetrahydrocortisone, dihydrocortisol, and their glucuronidated forms. nih.gov While these studies may focus on hydrocortisone itself, the principles and techniques are directly applicable to identifying metabolites of esterified derivatives like Hydrocortisone 17-Butyrate, which may undergo hydrolysis or further metabolic transformations. The identification of metabolites is typically confirmed by comparing retention times, exact monoisotopic masses, and MS/MS spectra with authentic standards or known metabolite databases. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Novel Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structural information of organic molecules, including novel analogs of Hydrocortisone 17-Butyrate. NMR provides information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the interaction of atomic nuclei with a strong magnetic field.

Various NMR experiments, such as 1H NMR, 13C NMR, and two-dimensional correlation spectroscopies (e.g., COSY, HSQC, HMBC, ROESY), are used to assign signals to specific atoms and deduce the complete molecular structure. researchgate.net This is particularly important when synthesizing or isolating novel compounds structurally related to Hydrocortisone 17-Butyrate, as it allows for unambiguous confirmation of their chemical identity and stereochemistry.

Advanced Research Directions and Future Perspectives

Development of Novel Delivery Systems for Enhanced Biological Research

Optimizing the delivery of therapeutic agents is a critical area of research. For compounds like hydrocortisone (B1673445) 17-butyrate, novel delivery systems, particularly those based on nanotechnology, are being investigated to enhance targeted delivery and efficacy in research models.

Nanoparticle Encapsulation and Characterization

Nanoparticle technology offers promising avenues for improving the delivery of corticosteroids such as hydrocortisone 17-butyrate (HCB). Various nanoparticle systems, including lipid nanocapsules (LNC), polymeric nanoparticles (PNP), and ethosomes (ETZ), have been explored for the topical delivery of HCB. These systems are characterized based on key parameters such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). For instance, research has involved formulating HCB into LNC, PNP, and ethosomes and characterizing their particle size and uniformity using dynamic light scattering, with morphology observed by transmission electron microscopy. nih.gov Studies have also focused on developing HCB-loaded poly(d,l-lactic-co-glycolic acid) (PLGA) nanoparticles, characterizing them for particle size, entrapment efficiency, polydispersity, drug loading, surface morphology, zeta potential, and crystallinity. nih.gov Optimization studies using statistical designs have aimed to achieve ideal EE, particle size, and drug loading for HCB-loaded PLGA nanoparticles. cenmed.comwikipedia.org One study reported an optimized formulation with an EE of 90.6%, a particle size of 164.3 nm, and a drug loading of 64.35%. cenmed.comwikipedia.org

Table 1: Examples of Hydrocortisone 17-Butyrate (HCB) Encapsulation in Nanoparticles and Characterization Parameters

Nanoparticle SystemDrugSize [nm]PDIEE%
LNCHCBVaried--
PNPHCBVaried--
EthosomesHCBVaried--
PLGA NPHCB164.3-90.6

Note: Data compiled from various studies; specific values may depend on formulation details. nih.govcenmed.comwikipedia.org

Solid Lipid Nanoparticles (SLN) for Dermal Delivery in Research Models

Solid lipid nanoparticles (SLNs) represent a potential approach for dermal drug delivery, offering advantages such as controlled release and enhanced stability. SLNs are typically composed of solid lipids, surfactants, and water, with particle sizes ranging from 50 to 1000 nm. They can enhance drug penetration into the skin layers. While general research explores SLNs for topical corticosteroid delivery, studies specifically investigating HCB-loaded SLNs for dermal delivery in research models are often part of broader comparisons with other nanoparticle systems. For example, research evaluating lipid nanocapsules, polymeric nanoparticles, and ethosomes for ex vivo skin penetration of HCB in full thickness porcine and human skin provides insights into the potential of lipid-based systems like SLNs for dermal delivery in relevant research models. nih.gov

Investigation of Hydrocortisone 17-Butyrate Interactions with Other Molecular Pathways

Understanding the molecular interactions of hydrocortisone 17-butyrate, both alone and in combination with other compounds, is crucial for elucidating its biological effects and exploring new research avenues.

Cross-talk with Antimicrobial Mechanisms (e.g., Chlorquinaldol) in Cellular Models

Chlorquinaldol (B839) is known for its antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. In vitro studies have assessed its bactericidal activity, determining minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various strains such as Staphylococcus epidermidis, methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa. For instance, chlorquinaldol demonstrated bactericidal activity against S. epidermidis and MSSA at 4 × MIC after 48 hours. Against Gram-negative strains, it showed bactericidal activity against P. aeruginosa at 4 × MIC after 48 hours. While the antimicrobial properties of chlorquinaldol are characterized, research specifically detailing the direct interaction or "cross-talk" between hydrocortisone 17-butyrate and chlorquinaldol concerning antimicrobial mechanisms in cellular models was not found in the consulted literature.

Table 2: In Vitro Antimicrobial Activity of Chlorquinaldol Against Selected Bacterial Strains (Examples)

Bacterial StrainMIC (mg/L)MBC (mg/L)Bactericidal Activity (Time at X × MIC)
S. epidermidis0.016-0.5VariedYes (48h at 4 × MIC)
MSSA0.016-0.5VariedYes (48h at 4 × MIC)
MRSA0.016-0.5VariedYes (48h at 4 × MIC)
P. aeruginosa≤32 or ≥128≥512Yes (48h at 4 × MIC)

Note: Data is representative and MIC/MBC values can vary depending on the specific isolate.

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition (as a butyrate (B1204436) derivative)

Butyrate derivatives are recognized for their ability to inhibit histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation by modifying chromatin structure and gene expression. HDAC inhibitors can influence the acetylation status of histones and other proteins, thereby modulating the transcription of various genes. Research has shown that butyrate can affect the differentiation and function of immune cells and has potential implications in various diseases. Given that hydrocortisone 17-butyrate is a butyrate derivative, it is plausible that it may also exert some epigenetic effects through HDAC inhibition, similar to other butyrate compounds like sodium butyrate, which has been shown to alter histone acetylation and gene expression in various cell types, including microglia. This potential for epigenetic modulation via HDAC inhibition represents an area for further research to fully understand the molecular mechanisms of hydrocortisone 17-butyrate beyond its classical glucocorticoid receptor-mediated actions.

Comparative Molecular Efficacy and Safety Profiling of Novel Analogs in Preclinical Research

Preclinical research plays a vital role in evaluating the efficacy and safety profiles of novel drug candidates and comparing them to existing therapies. Studies have compared the local anti-inflammatory potency of hydrocortisone 17-butyrate with other topical corticosteroids in animal models of inflammation. For instance, in preclinical animal models, methylprednisolone (B1676475) aceponate demonstrated local anti-inflammatory potency equal to clobetasol (B30939) 17-propionate and higher than hydrocortisone 17-butyrate. While detailed safety profiling is outside the scope, preclinical efficacy comparisons provide valuable data on the relative molecular potency of hydrocortisone 17-butyrate and its analogs. Comparative studies in preclinical settings help to position novel compounds within the existing therapeutic landscape based on their observed biological activity.

Table 3: Comparative Local Anti-inflammatory Potency in Animal Models

CompoundRelative Potency (vs. Hydrocortisone 17-Butyrate)
Methylprednisolone AceponateHigher
Clobetasol 17-PropionateEqual (to Methylprednisolone Aceponate)

Note: Based on topical application in animal models of inflammation.

Computational Chemistry and Molecular Modeling Studies

Based on the available literature, specific computational chemistry and molecular modeling studies directly focused on Hydrocortisone-17-butyrate 21-propionate for predicting receptor binding affinity or refining its structure-activity relationship appear limited in the provided search results. While computational chemical studies are utilized in various analytical techniques, such as chromatography, and Density Functional Theory (DFT) calculations have been applied to other steroid derivatives to examine reactivity and electronic properties, direct applications to HBP in the context of in silico binding prediction or extensive SAR refinement through computational methods were not prominently featured in the retrieved information. chem960.comwikipedia.org

In Silico Prediction of Receptor Binding Affinity

While in vitro studies have investigated the binding characteristics of HBP to glucocorticoid receptors, providing experimental data on affinity and dissociation constants, detailed research specifically on in silico prediction of HBP's receptor binding affinity using computational modeling techniques was not found within the scope of the provided search results. lipidmaps.orguni.luwikipedia.org

Structure-Activity Relationship (SAR) Refinement for Optimized Properties

Studies on HBP and related hydrocortisone esters have provided insights into the structure-activity relationship, particularly concerning the impact of esterification on receptor binding and pharmacokinetic properties. Research indicates that the esterification at the C-17 and C-21 positions of hydrocortisone to form HBP influences its affinity for glucocorticoid receptors compared to the parent compound. lipidmaps.orguni.luwikipedia.org This double esterification is also understood to enhance skin penetration and influence metabolism within the skin, contributing to its localized action and potentially optimized properties for topical application. Comparisons with other corticosteroids, such as hydrocortisone 17-butyrate, in preclinical models also contribute to the understanding of how structural modifications affect potency and local effects, which is relevant to SAR.

Role in Mechanistic Understanding of Inflammatory Skin Diseases (Preclinical Focus)

Preclinical research has contributed significantly to understanding the molecular mechanisms by which hydrocortisone-17-butyrate 21-propionate and related corticosteroids exert their effects in inflammatory skin diseases. These compounds function primarily through binding to cytosolic glucocorticoid receptors, leading to the translocation of the receptor-ligand complex into the cell nucleus. Within the nucleus, this complex interacts with glucocorticoid response elements on DNA, modulating the transcription of target genes.

Key mechanistic actions identified in preclinical studies include the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, these corticosteroids suppress the activity of phospholipase A2, an enzyme crucial for the release of arachidonic acid, a precursor to various inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The immunosuppressive effects also involve inhibiting the proliferation and activation of T-lymphocytes. Studies using in vitro systems, such as cultured human keratinocytes, have also provided insights into the metabolism of HBP in the skin, demonstrating its hydrolysis primarily at the C-21 position, which is relevant to its local activity and systemic exposure. Preclinical evaluations comparing HBP or related compounds like hydrocortisone 17-butyrate with other corticosteroids in animal models of inflammation help to further elucidate their specific mechanistic profiles and potency.

Exploration of Synergistic Molecular Effects in Combination Therapies (Theoretical and In Vitro Studies)

The exploration of synergistic molecular effects of Hydrocortisone-17-butyrate 21-propionate in combination therapies, particularly through theoretical or in vitro studies focusing on the molecular level of interaction and synergy, was not extensively detailed in the provided search results. While some studies mention combination treatments involving related corticosteroids, such as hydrocortisone 17-butyrate with laser therapy showing synergistic effects in clinical outcomes like repigmentation, specific theoretical or in vitro investigations into the synergistic molecular mechanisms of HBP when combined with other therapeutic agents were not prominently found. Research on drug interactions for hydrocortisone butyrate primarily focused on metabolic effects rather than synergistic therapeutic molecular actions. This suggests that the in-depth theoretical and in vitro exploration of synergistic molecular effects of HBP in combination therapies may be an area requiring further investigation and published research.

Q & A

What experimental models are optimal for investigating Locoid C’s anti-inflammatory mechanism of action?

Level: Basic
Methodological Answer:
In vitro models such as keratinocyte or fibroblast cell cultures are foundational for studying molecular pathways. Techniques like ELISA (to quantify cytokine levels) and immunofluorescence (to visualize protein expression) can assess this compound’s modulation of pro-inflammatory markers (e.g., TNF-α, IL-6). Pair these with gene silencing (e.g., siRNA) to validate target pathways. For in vivo relevance, murine models of contact dermatitis can evaluate epidermal thickening and immune cell infiltration via histopathology .

How can researchers resolve contradictions in efficacy data across clinical trials involving this compound?

Level: Advanced
Methodological Answer:
Contradictions may stem from heterogeneous study designs or patient cohorts. Conduct a systematic review with meta-analysis to aggregate data, applying subgroup analyses to identify confounding variables (e.g., age, disease severity). Use sensitivity analysis to assess bias risk. For primary data, employ adaptive trial designs that allow protocol modifications based on interim results, ensuring stricter control over variables like application frequency and concomitant therapies .

What methodologies are recommended for determining the optimal concentration of this compound in preclinical models?

Level: Basic
Methodological Answer:
Dose-response studies using logarithmic concentration ranges (e.g., 0.01%–1%) are critical. Measure outcomes like transepidermal water loss (TEWL) or erythema reduction via spectrophotometry. Pharmacodynamic modeling (e.g., Emax models) can quantify efficacy thresholds. Cross-validate with toxicity assays (e.g., MTT for cell viability) to establish therapeutic indices .

How can long-term safety profiles of this compound be assessed in chronic inflammatory conditions?

Level: Advanced
Methodological Answer:
Longitudinal cohort studies with extended follow-up periods (≥12 months) are essential. Utilize animal models (e.g., NC/Nga mice for atopic dermatitis) to monitor adrenal suppression via cortisol level assays. Histological analysis of skin atrophy and collagen degradation (via Masson’s trichrome staining) provides structural insights. In clinical data, apply time-to-event analyses to track adverse effects like telangiectasia .

What strategies improve reproducibility in studies comparing this compound with other topical corticosteroids?

Level: Basic
Methodological Answer:
Standardize outcome measures (e.g., EASI scores) and application protocols across studies. Use blinded randomized controlled trials (RCTs) with active comparators (e.g., betamethasone). Stratify randomization by disease severity and anatomical site. Publish full protocols in repositories like ClinicalTrials.gov to enhance transparency .

How can researchers identify biomarkers predictive of therapeutic response to this compound?

Level: Advanced
Methodological Answer:
Integrate multi-omics approaches: proteomics (mass spectrometry) to identify serum biomarkers (e.g., filaggrin degradation products) and transcriptomics (RNA-seq) to map epidermal gene expression. Machine learning algorithms (e.g., random forests) can analyze high-dimensional data to pinpoint predictive signatures. Validate candidates in independent cohorts using ROC curve analysis .

What statistical methods are appropriate for analyzing non-normal distribution in this compound pharmacokinetic data?

Level: Advanced
Methodological Answer:
Non-parametric tests (e.g., Mann-Whitney U) are suitable for skewed data. For modeling, use mixed-effects models to account for inter-individual variability. Bootstrap resampling enhances robustness in small samples. Transform data (e.g., log-normalization) or apply generalized linear models (GLMs) with gamma distributions .

How should researchers address ethical considerations in pediatric trials involving this compound?

Level: Basic
Methodological Answer:
Adhere to FDA/EMA guidelines for pediatric dermatology trials. Implement assent forms for minors and ensure guardian consent. Minimize invasive procedures (e.g., replace biopsies with non-invasive imaging like reflectance confocal microscopy). Use Data Safety Monitoring Boards (DSMBs) to oversee adverse events .

What in silico tools can predict this compound’s interactions with cutaneous microbiota?

Level: Advanced
Methodological Answer:
Leverage molecular docking software (e.g., AutoDock Vina) to model binding affinities between this compound and microbial enzymes (e.g., Staphylococcus aureus β-lactamases). Validate predictions with metagenomic sequencing of skin swabs pre/post-treatment. Network pharmacology approaches can map host-microbe-drug interactions .

How can qualitative methods enhance understanding of patient adherence to this compound regimens?

Level: Basic
Methodological Answer:
Conduct semi-structured interviews or focus groups to explore barriers (e.g., application frequency, side effects). Use thematic analysis with coding frameworks (e.g., NVivo) to identify recurring themes. Supplement with diary studies or smartphone-based adherence tracking for triangulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Locoid C
Reactant of Route 2
Locoid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.